molecular formula C14H17N3O5S B2606107 N-(4-methoxyphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide CAS No. 893337-53-6

N-(4-methoxyphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide

Cat. No.: B2606107
CAS No.: 893337-53-6
M. Wt: 339.37
InChI Key: VMQJGBSIBTZLSO-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfonamide group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methoxyaniline with a suitable pyrimidine derivative under acidic conditions, followed by sulfonation using chlorosulfonic acid. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency and consistency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the sulfonamide group can produce 4-methoxyaniline .

Scientific Research Applications

N-(4-methoxyphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity, while the pyrimidine ring can interact with nucleic acids, affecting cellular processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2,6-dioxopyrimidine-5-sulfonamide
  • N-(4-methoxyphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-carboxamide
  • N-(4-methoxyphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-thiol

Uniqueness

N-(4-methoxyphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonamide group, in particular, enhances its potential as an enzyme inhibitor compared to similar compounds .

Properties

IUPAC Name

N-(4-methoxyphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5S/c1-9-12(13(18)17(3)14(19)16(9)2)23(20,21)15-10-5-7-11(22-4)8-6-10/h5-8,15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQJGBSIBTZLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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